molecular formula C7H5ClO B046862 4-Chlorobenzaldehyde CAS No. 104-88-1

4-Chlorobenzaldehyde

Cat. No.: B046862
CAS No.: 104-88-1
M. Wt: 140.56 g/mol
InChI Key: AVPYQKSLYISFPO-UHFFFAOYSA-N
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Description

4-Chlorobenzaldehyde reacts with 3-tert-butyl-N-4-chlorobenzyl-1-phenyl-1H-pyrazol-5-amine to form (E)-3-tert-Butyl-4-(4-chlorobenzyl)-N-(4-chlorobenzylidene)-1-phenyl-1H-pyrazol-5-amine by a microwave-mediated reaction.
This compound appears as colorless to yellow powder or white crystalline solid. Pungent odor. (NTP, 1992)

Scientific Research Applications

  • Synthesis of Derivatives

    It is used in the synthesis of 4-chloro-1-indanone, leading to the production of mono- and dibromo derivatives, and (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine (S. Jasouri et al., 2010).

  • Use in Grignard Reaction

    In the Grignard reaction, 4-chlorobenzaldehyde is synthesized and employed in applications like spectroscopy and chromatography (Michael J. Maher et al., 2016).

  • Inhibition of Tyrosinase Activity

    this compound derivatives demonstrate inhibitory effects on mushroom tyrosinase activity (Zhi-Cong Li et al., 2010).

  • Synthesis of Fluorobenzaldehyde

    It is used in the synthesis of 4-fluorobenzaldehyde for producing high-purity compounds (Li Bin-dong, 2006).

  • Anticoccidial Activity

    It exhibits excellent anticoccidial activity in chickens and shares a common mechanism of action with robenidine (A. W. Douglas et al., 1977).

  • Radiation-Induced Degradation

    In aqueous solution, its radiation-induced degradation produces chloride ions, formaldehyde, and a mixture of acids (M. Bekbölet, N. Getoff, 1999).

  • Fungicidal Activity

    It shows fungicidal activity against Fusarium oxysporium f.sp.vasinfectum and Dothiorella gregaria (Tian Da-ting et al., 2013).

  • Antihypertensive Effects

    Certain derivatives of this compound have potent antihypertensive effects when orally administered in rats (J. Warren et al., 1977).

  • Suzuki-Miyaura Reaction

    It undergoes arylation in the Suzuki-Miyaura reaction with Pd(PPh3)4 as a catalyst (T. Thiemann et al., 2010).

  • Oxidation in Micellar Media

    The oxidation of 4-chlorobenzyl alcohol to this compound in micellar media by Cr(VI) has applications in green chemistry (A. Rakshit et al., 2020).

  • Photocatalytic Degradation

    Its photocatalytic degradation using TiO2 in aqueous solution leads to the formation of chloride ions and formaldehyde (Miray Bekböle, N. Getoff, 1998).

  • Synthesis Methods

  • Molecular Structure Determination

    The molecular structure of this compound has been determined using techniques like gas electron diffraction and microwave spectroscopy (H. Møllendal et al., 1998).

Safety and Hazards

4-Chlorobenzaldehyde is harmful if swallowed and causes skin and eye irritation . It may cause an allergic skin reaction . It is also toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes .

Mechanism of Action

Target of Action

4-Chlorobenzaldehyde is an organic compound with the chemical formula C7H5ClO . It is a versatile compound that plays a critical role in the field of medicinal chemistry, particularly in the synthesis of compounds with potential therapeutic applications . As a building block, this compound is essential for the development of molecules that can interact with various biological targets .

Mode of Action

This compound can react with other compounds to form new substances. For example, it reacts with benzylamine to produce N-(4-chlorobenzylidenyl)benzylamine . It can also react with malononitrile to form 4-chlorobenzylidenylmalononitrile . These reactions demonstrate the compound’s ability to interact with its targets and induce changes.

Biochemical Pathways

This compound can be produced by the oxidation of 4-chlorobenzyl alcohol . It can be further oxidized to 4-chlorobenzoic acid . These reactions are part of the compound’s biochemical pathways and can have downstream effects on other biochemical processes.

Pharmacokinetics

Its chemical properties such as its boiling point (2135 °C) and melting point (45-50 °C) can influence its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reactions it undergoes. For instance, when it reacts with benzylamine, it produces N-(4-chlorobenzylidenyl)benzylamine . This product can have different effects depending on the biological context.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, dust formation should be avoided, and adequate ventilation should be ensured during its handling . Furthermore, it should be kept away from sources of ignition, and precautionary measures should be taken against static discharges .

Properties

IUPAC Name

4-chlorobenzaldehyde
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InChI

InChI=1S/C7H5ClO/c8-7-3-1-6(5-9)2-4-7/h1-5H
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InChI Key

AVPYQKSLYISFPO-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C=O)Cl
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Molecular Formula

C7H5ClO
Record name 4-CHLOROBENZALDEHYDE
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DSSTOX Substance ID

DTXSID2021860
Record name 4-Chlorobenzaldehyde
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Molecular Weight

140.56 g/mol
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Physical Description

4-chlorobenzaldehyde appears as colorless to yellow powder or white crystalline solid. Pungent odor. (NTP, 1992), Colorless to yellow solid with a pungent odor; [CAMEO] Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name 4-CHLOROBENZALDEHYDE
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Boiling Point

415 to 417 °F at 760 mmHg (NTP, 1992)
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Flash Point

190 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992)
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Density

1.196 at 142 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

0.18 [mmHg]
Record name 4-Chlorobenzaldehyde
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CAS No.

104-88-1
Record name 4-CHLOROBENZALDEHYDE
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Record name 4-Chlorobenzaldehyde
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Record name 4-Chlorobenzaldehyde
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Record name Benzaldehyde, 4-chloro-
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Melting Point

111 to 117 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

To carry out the oxidation, 20 g of the catalyst is mixed with 20 g of broken quartz glass of the same screening fraction and this mixture is placed in a quartz glass tube having an inner diameter of 1.5 cm. For thermostating, the reactor is immersed in a fluidized sand bath which is heated externally. The starting material gas comprising 1% by volume of 4-chlorotoluene and 99% by volume of air is passed through the heated reactor at a total volumetric flow rate of 2.5 ml/s (STP) and the product is collected in a trap cooled to -70° C. Carbon monoxide and carbon dioxide are quantitatively determined by gas chromatography. The unreacted 4-chlorotoluene collected in the cold trap and the 4-chlorobenzaldehyde formed are taken up in acetonitrile and analyzed by HPLC. The results of the reaction are given in Table 1.
Quantity
20 g
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catalyst
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20 g
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catalyst
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Synthesis routes and methods II

Procedure details

Following the procedure of Example 13 and employing 42.0 g. of 57% sodium hydride/mineral oil, 200 g. (1.0 mol) of trimethylsulfonium iodide and 70.4 g. (0.50 mol) of p-chlorobenzaldehyde there is obtained p-chlorostyrene oxide.
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1 mol
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of 0.4 g (1.47 mmol) 4-(4-Brom-butoxy)-piperidine hydrogen chloride and 0.198 ml (1.54 mmol) 4-chloro-benzoylchloride in 5 ml of CH2Cl2 was added 1 ml (5.87 mmol) of N-ethyldiisopropylamine. The reaction-mixture was stirred for 1 h at RT, diluted with Et2O and then washed with 1N HCl and water. The crude product was purified by chromatography on silica gel with EtOAc/hexane 1:1, to yield 459 mg (84%) of clean 4-(4-Bromo-butoxy)-piperidin-1-yl)-(4-chloro-phenyl)-methanone, MS: 374 (M+).
Name
4-(4-Brom-butoxy)-piperidine hydrogen chloride
Quantity
0.4 g
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reactant
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0.198 mL
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1 mL
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5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chlorobenzaldehyde
Reactant of Route 2
4-Chlorobenzaldehyde
Reactant of Route 3
4-Chlorobenzaldehyde
Reactant of Route 4
4-Chlorobenzaldehyde
Reactant of Route 5
4-Chlorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
4-Chlorobenzaldehyde
Customer
Q & A

Q1: What is the molecular formula and weight of 4-Chlorobenzaldehyde?

A1: The molecular formula of this compound is C7H5ClO, and its molecular weight is 140.57 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound has been characterized using various spectroscopic techniques, including FT-IR [, , , , , , , , ], 1H-NMR [, , , , , , , , ], 13C-NMR [, , , , , , , , ], and mass spectrometry [, , , , , ]. These techniques provide information about its functional groups, proton and carbon environments, and fragmentation patterns.

Q3: What are the common methods for synthesizing this compound?

A3: Several methods exist for synthesizing this compound, including the Sommelet reaction [] between 4-chlorobenzylic chloride and urotropine, hydrolysis by chlorination catalysis [], direct oxidation of 4-Chlorotoluene [], and the redox of 4-Nitrotoluene [].

Q4: How does this compound react with nitromethane?

A4: this compound readily undergoes condensation with nitromethane under ultrasonic irradiation in a solventless system to produce β-Nitroalkene. [] This reaction is typically catalyzed by a base such as sodium hydroxide. []

Q5: Can this compound participate in Diels-Alder reactions?

A5: While this compound itself is not a diene or dienophile, it can be used to synthesize compounds, such as chalcones, that can further undergo Diels-Alder reactions. []

Q6: What catalytic applications are there for this compound derivatives?

A6: Derivatives of this compound, specifically cobalt metalloporphyrins immobilized on crosslinked polystyrene microspheres, have been explored as catalysts for the oxidation of ethylbenzene to acetophenone using dioxygen. []

Q7: Is this compound used as a catalyst in organic synthesis?

A7: While this compound itself is not commonly used as a catalyst, it serves as a valuable building block in synthesizing various organic compounds, some of which exhibit catalytic properties. []

Q8: Are there any biological applications of this compound derivatives?

A8: this compound is used in synthesizing various compounds with potential biological activities, such as fungicides [], anticancer agents [, ], and antimicrobial agents. [, , , , ]

Q9: How does the structure of this compound relate to its biological activity?

A9: Modifications to the this compound structure, such as the introduction of different substituents or the formation of Schiff bases, have been shown to impact its biological activity. [, , , ]

Q10: What is the thermal stability of this compound?

A10: Studies have shown that this compound is thermally stable up to approximately 210 °C. [] Above this temperature, it undergoes thermal decomposition. []

Q11: What analytical methods are commonly used to study this compound?

A11: Common analytical methods used for characterizing and quantifying this compound include gas chromatography/mass spectrometry (GC/MS) [], high-performance liquid chromatography (HPLC) [], nuclear magnetic resonance (NMR) spectroscopy [, , , , , , , , ], and infrared (IR) spectroscopy. [, , , , , , , , ]

Q12: What is known about the environmental degradation of this compound?

A12: Research on the photodegradation of benthiocarb, a pesticide containing a 4-Chlorobenzyl group, reveals that it degrades into various compounds, including this compound, 4-chlorobenzyl alcohol, and 4-chlorobenzoic acid under UV light and sunlight. []

Q13: Are there any specific safety regulations regarding the use and handling of this compound?

A13: As with any chemical, handling this compound requires appropriate safety precautions. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on safe handling, storage, and disposal.

Q14: Are there any ongoing studies exploring the use of this compound in drug delivery systems?

A14: While the provided research papers do not specifically address drug delivery, this compound's versatility as a building block makes it a potential candidate for developing novel drug delivery systems. Further research is necessary to explore this avenue.

Q15: Has computational chemistry been employed to study this compound and its derivatives?

A15: Yes, computational chemistry methods, such as density functional theory (DFT) calculations, have been employed to investigate the structural and electronic properties of this compound derivatives. [, ]

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